![molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1](/img/structure/B1375948.png)
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is also known by its IUPAC name, 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline . This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities.
Aplicaciones Científicas De Investigación
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole has several scientific research applications:
Safety and Hazards
Métodos De Preparación
The synthesis of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole typically involves the chlorination of the corresponding beta-carboline precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Mecanismo De Acción
The mechanism of action of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparación Con Compuestos Similares
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential therapeutic uses.
Harmaline: Another psychoactive compound with similar biological activities.
Tetrahydro-beta-carboline: A non-chlorinated derivative with different chemical properties.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and potential biological activities .
Propiedades
IUPAC Name |
1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMAYMOEGHEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
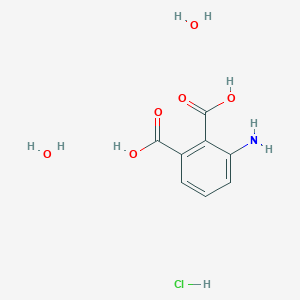


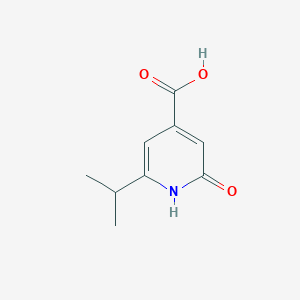

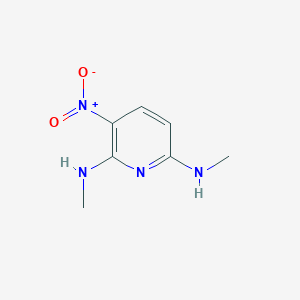
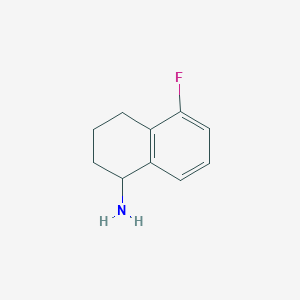
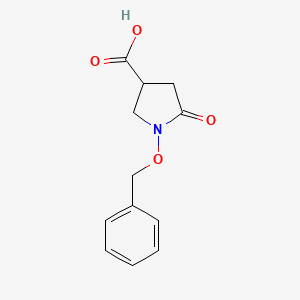
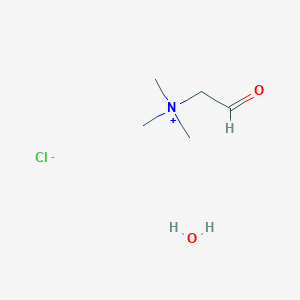
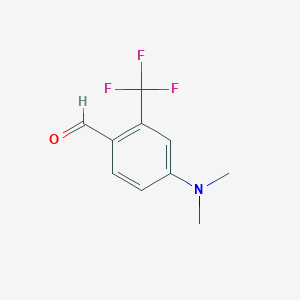
![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)
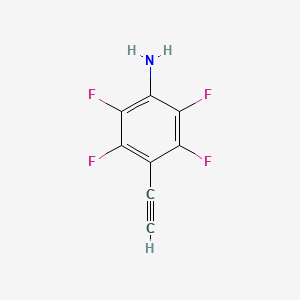

![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)
